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Compound of Interest

Compound Name: Pinacolone

Cat. No.: B1678379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis of the fungicide Triadimefon, utilizing Pinacolone as a key starting material. The

information is compiled for use by professionals in chemical research and development.

Introduction
Triadimefon, chemically known as 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-

butanone, is a broad-spectrum triazole fungicide. It is effective against a variety of fungal

diseases in plants, particularly rusts and powdery mildews. Pinacolone (3,3-dimethyl-2-

butanone) serves as a crucial and readily available precursor for the industrial synthesis of

Triadimefon and other related agrochemicals. The synthetic route from pinacolone involves a

multi-step process, including halogenation, etherification, and nucleophilic substitution.

Synthesis Pathway Overview
The general synthetic pathway for Triadimefon starting from Pinacolone involves four key

transformations:

α-Halogenation of Pinacolone: The synthesis is initiated by the selective halogenation of

Pinacolone at the α-carbon position to yield an α-halopinacolone. Both chlorination and

bromination are viable methods.
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Williamson Ether Synthesis: The resulting α-halopinacolone is then reacted with 4-

chlorophenol in the presence of a base to form the corresponding ether intermediate, 1-(4-

chlorophenoxy)-3,3-dimethyl-2-butanone.

Second α-Halogenation: This intermediate undergoes a second halogenation at the

remaining α-proton to yield a di-halogenated precursor, 1-halo-1-(4-chlorophenoxy)-3,3-

dimethyl-2-butanone.

Nucleophilic Substitution with 1,2,4-Triazole: The final step involves the reaction of the di-

halogenated intermediate with 1,2,4-triazole to furnish Triadimefon.

A radiolabeled synthesis of Triadimefon reported an overall yield of 58% starting from 4-

chlorophenol.[1] Another synthesis, which utilized 1,1-dichloro-3,3-dimethyl-2-butanone,

reported a radiochemical yield of 26% with a purity of over 95%.[2]

Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

Triadimefon from Pinacolone.

Step 1: Synthesis of α-Halopinacolone
Method 1A: α-Bromination of Pinacolone

This protocol is adapted from a standard procedure for the bromination of ketones.

Materials:

Pinacolone

Bromine

Methanol (anhydrous)

Diethyl ether

10% Potassium carbonate solution
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Anhydrous calcium chloride

Procedure:

In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer,

reflux condenser with a drying tube, and a dropping funnel, dissolve Pinacolone (1.00

mole) in anhydrous methanol (600 mL).

Cool the stirred solution to 0-5 °C in an ice-salt bath.

From the dropping funnel, add bromine (1.00 mole) in a rapid, steady stream. Maintain the

temperature below 10 °C during and after the addition.

Continue stirring at 10 °C until the red color of the bromine fades (approximately 45

minutes).

Add 300 mL of water and stir the mixture overnight at room temperature.

Add an additional 900 mL of water and extract the mixture with four 500-mL portions of

diethyl ether.

Combine the ether layers and wash with 200 mL of 10% aqueous potassium carbonate,

followed by two 200-mL portions of water.

Dry the organic layer over anhydrous calcium chloride for 1 hour.

Remove the solvent using a rotary evaporator to yield crude 1-bromo-3,3-dimethyl-2-

butanone.

Purify the crude product by vacuum distillation.

Method 1B: α-Chlorination of Pinacolone

Materials:

Pinacolone

Chlorine gas
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Methanol

Procedure:

The domestic production of 1-chloro-3,3-dimethyl-2-butanone is primarily based on the

liquid phase chlorination of Pinacolone.[3]

Methanol is typically used as the reaction solvent.[3]

Precise control of reaction conditions is crucial to achieve high yields and purity.

The yield of 1-chloro-3,3-dimethyl-2-butanone is reported to be between 85% and 93%,

depending on the specific reaction conditions and purity of the starting materials.[3]

Step 2: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-
butanone

Materials:

α-Halopinacolone (from Step 1)

4-Chlorophenol

A suitable base (e.g., potassium carbonate, sodium hydroxide)

A suitable solvent (e.g., acetone, acetonitrile, or a polar aprotic solvent)

Procedure (General):

In a round-bottom flask, dissolve 4-chlorophenol and the chosen base in the solvent.

Add the α-halopinacolone dropwise to the stirred solution.

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter off any inorganic salts.
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Remove the solvent under reduced pressure.

Purify the residue by an appropriate method, such as distillation or crystallization, to obtain

1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.

Step 3: Synthesis of 1-Bromo-1-(4-chlorophenoxy)-3,3-
dimethyl-2-butanone
This protocol is adapted from the bromination of a structurally similar intermediate.

Materials:

1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone (from Step 2)

Bromine

Chloroform

Ice-water

Sodium sulphate

Procedure:

Dissolve 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone (0.71 mol) in 500 mL of chloroform

in a flask equipped with a dropping funnel and a stirrer.

While stirring and cooling, add bromine (0.71 mol) dropwise at a temperature of 20° to 30°

C.

After the addition is complete, continue to stir the mixture at 20° C for 2 hours.

Carefully add 200 mL of water.

Wash the chloroform phase several times with ice-water.

Dry the organic phase over sodium sulphate.
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Distill off the solvent in vacuo to obtain 1-bromo-1-(4-chlorophenoxy)-3,3-dimethyl-2-

butanone as an oil, which can be used in the next step without further purification. A yield

of 78% has been reported for a similar reaction.[4]

Step 4: Synthesis of Triadimefon
This final step is based on procedures for the synthesis of related triazole and imidazole-

containing fungicides.

Materials:

1-Bromo-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone (from Step 3)

1,2,4-Triazole

A suitable base (e.g., potassium carbonate or an organic base)

A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

In a reaction flask, dissolve 1,2,4-triazole and the base in the chosen solvent.

Add the 1-bromo-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone intermediate to the

mixture.

Heat the reaction mixture and monitor its progress by TLC.

Upon completion, cool the mixture and filter off any solids.

Remove the solvent under reduced pressure.

The crude Triadimefon can be purified by crystallization from a suitable solvent or by

column chromatography.

Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of

Triadimefon and related compounds.
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Step Reactant(s) Product Reported Yield Reference

1A. α-

Bromination of 3-

methyl-2-

butanone

3-methyl-2-

butanone,

Bromine

1-bromo-3-

methyl-2-

butanone

95% purity

Organic

Syntheses

Procedure[5]

1B. α-

Chlorination of

Pinacolone

Pinacolone,

Chlorine

1-chloro-3,3-

dimethyl-2-

butanone

85-93% Guidechem[3]

3. α-Bromination

of 1-(2,4-

dichlorophenoxy)

-3,3-dimethyl-4-

fluoro-2-

butanone

1-(2,4-

dichlorophenoxy)

-3,3-dimethyl-4-

fluoro-2-

butanone,

Bromine

1-bromo-1-(2,4-

dichlorophenoxy)

-3,3-dimethyl-4-

fluoro-2-

butanone

78% PrepChem[4]

Overall

Synthesis (from

4-chlorophenol)

4-chlorophenol,

Pinacolone

derivatives,

1,2,4-triazole

Triadimefon 58%

Journal of

Labelled

Compounds and

Radiopharmaceu

ticals[1]

Synthesis from

1,1-dichloro-3,3-

dimethyl-2-

butanone

1,1-dichloro-3,3-

dimethyl-2-

butanone, p-

chlorophenol,

1,2,4-triazole

Triadimefon
26%

(radiochemical)

Journal of

Nuclear

Agricultural

Sciences[2]

Visualizations
Synthesis Pathway of Triadimefon from Pinacolone
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Pinacolone α-HalopinacoloneHalogenation (Br₂ or Cl₂) 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone

+ 4-Chlorophenol
(Williamson Ether Synthesis) 1-Halo-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanoneHalogenation (Br₂) Triadimefon

+ 1,2,4-Triazole
(Nucleophilic Substitution)

Step 1: Halogenation

Step 2: Ether Synthesis

Step 3: Second Halogenation

Step 4: Final Substitution

Start with Pinacolone

React with Halogen (Br₂ or Cl₂)

Work-up and Purification

α-Halopinacolone

React with 4-Chlorophenol and Base

Work-up and Purification

Intermediate Ether

React with Halogen (Br₂)

Work-up

Di-Halo Intermediate

React with 1,2,4-Triazole and Base

Work-up and Purification

Triadimefon
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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